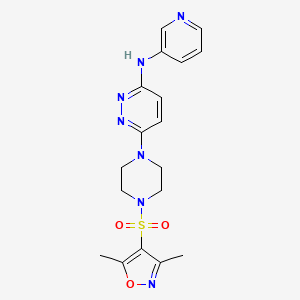
Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.28 g/mol. This compound features an isoxazole ring, a pyrazine ring, and a piperidine ring, making it a complex heterocyclic structure. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . For Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, a common synthetic route might involve the reaction of an appropriate isoxazole precursor with a pyrazine derivative and a piperidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. Microwave-assisted synthesis has also been reported as an efficient method for producing isoxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Various substituents can be introduced into the isoxazole, pyrazine, or piperidine rings through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution could introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Isoxazole derivatives are known for their therapeutic potential, and this compound could be explored for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Isoxazol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone include other isoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the isoxazole, pyrazine, and piperidine rings, which may confer distinct biological activities and chemical properties. This unique structure allows for diverse applications and potential therapeutic benefits .
Eigenschaften
IUPAC Name |
1,2-oxazol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(11-3-4-16-20-11)17-7-1-2-10(9-17)19-12-8-14-5-6-15-12/h3-6,8,10H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBNZMPSYHSXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2789725.png)
![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2789729.png)
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2789730.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2789732.png)
![3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2789733.png)
![ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2789734.png)

![4-tert-butyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)

![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
![4-Tert-butyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2789744.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
